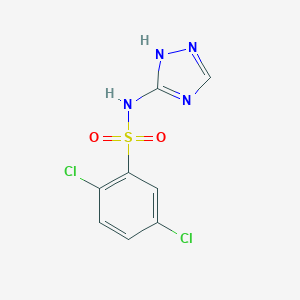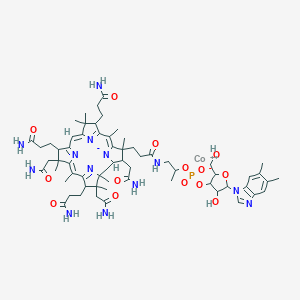
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide (EDMPS) is a chemical compound that has gained attention in scientific research due to its unique properties. This sulfonamide derivative has been synthesized using various methods, and its mechanism of action has been studied in detail. EDMPS has shown promising results in various biochemical and physiological experiments, making it a potential candidate for future research.
Mécanisme D'action
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide works by inhibiting the activity of enzymes that play a crucial role in the growth and proliferation of cancer cells and bacteria. It also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide can increase the levels of acetylcholine, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. It has also been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. Additionally, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potential candidate for cancer and bacterial research. However, one of the limitations of using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide is its low yield during synthesis, which can limit its availability for research purposes.
Orientations Futures
There are several future directions that can be explored using N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide. One potential direction is its use in the development of new cancer treatments. Another direction is its use in the development of new antibacterial agents. Additionally, further research can be conducted to explore its potential use in the treatment of Alzheimer's disease.
Méthodes De Synthèse
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide can be synthesized using different methods, including the reaction of N-phenylbenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 3,4-dimethylbenzoyl chloride. Another method involves the reaction of N-phenylbenzenesulfonamide with ethylmagnesium bromide, followed by the reaction with 3,4-dimethylbenzaldehyde. The yield of N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide using these methods ranges from 50% to 70%.
Applications De Recherche Scientifique
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been studied for its potential use in various scientific research fields. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its antibacterial properties, as it has shown to inhibit the growth of Staphylococcus aureus. Additionally, N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has shown to inhibit the activity of acetylcholinesterase.
Propriétés
Nom du produit |
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H19NO2S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-ethyl-3,4-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-4-17(15-8-6-5-7-9-15)20(18,19)16-11-10-13(2)14(3)12-16/h5-12H,4H2,1-3H3 |
Clé InChI |
OTBVZHBBPFHTRN-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)





